Cas no 875-74-1 (D-2-Phenylglycine)

D-2-Phenylglycine은 비대칭 합성 및 의약품 중간체로 널리 사용되는 키랄 아미노산 유도체입니다. 이 화합물은 C8H9NO2의 분자식을 가지며, 페닐기와 카르복실기가 글리신의 α-탄소에 결합된 구조적 특징을 보입니다. 광학적으로 순도가 높은 D-형 이성질체로 제공되며, β-락탐 항생제 및 다양한 약물 전구체 합성에 필수적인 구성 요소로 작용합니다. 특히 세팔로스포린 계열 항생제 생산에서 핵심 중간체 역할을 수행하며, 우수한 입체 선택성을 바탕으로 복잡한 유기 분자 구조의 효율적 구축이 가능합니다. 고순도 등급으로 제조되어 반응 수율 향상과 불필요한 부산물 생성을 최소화하는 장점이 있습니다.
D-2-Phenylglycine structure
D-2-Phenylglycine structure
Product Name:D-2-Phenylglycine
CAS 번호:875-74-1
MF:C8H9NO2
메가와트:151.162562131882
MDL:MFCD00008061
CID:40158
PubChem ID:70134
Update Time:2025-10-28

D-2-Phenylglycine 화학적 및 물리적 성질

이름 및 식별자

    • (R)-2-Amino-2-phenylacetic acid
    • H-D-PHG-OH
    • D-(-)-2-PHENYLGLYCINE
    • D-2-PHENYLGLYCINE
    • D-(-)-A-AMINOPHENYLACETIC ACID
    • D(-)-ALPHA-AMINOPHENYLACETIC ACID
    • D-ALPHA-AMINOPHENYLACETIC ACID
    • (-)-D-ALPHA-PHENYLGLYCINE
    • D-ALPHA-PHENYLGLYCINE
    • D-AMINOPHENYLACETIC ACID
    • D-(-)-A-PHENYLAMINOACETIC ACID
    • D-(-)-A-PHENYLGLYCINE
    • D-(-)-PHENYLGLYCINE
    • D-PHENYLGLYCINE
    • H-D-(PHENYL)GLY-OH
    • PHENYLGLYCINE-D
    • (R)-(-)-2-PHENYLGLYCINE
    • (R)-(-)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-ALPHA-AMINOPHENYLACETIC ACID
    • (R)-(-)-ALPHA-PHENYLAMINOACETIC ACID
    • D-(-)-α-Phenylglycine
    • D-(-)-2-Phenylglycin
    • D(-)-alpha-Phenylglycine
    • D-(-)-alpha-Phenylglycine
    • D-(-)-α-Aminophenylacetic acid
    • (R)-(-)-α-Aminophenylacetic Acid
    • (2R)-amino(phenyl)acetic acid
    • (R)-Phenylglycine
    • (2R)-2-amino-2-phenylacetic acid
    • GF5LYS471N
    • Benzeneacetic acid, .alpha.-amino-, (R)-
    • (2R)-amino(phenyl)ethanoic acid
    • ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • Phenylglycine, D-
    • D(-)-alpha-P
    • Cefalexin
    • D-2-Phenylglycin
    • Cephalexin Impurity A(EP)
    • (αR)-α-Aminobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-, (R)- (ZCI)
    • Glycine, 2-phenyl-, D- (8CI)
    • (-)-(R)-Phenylglycine
    • (-)-Phenylglycine
    • (2R)-2-Azaniumyl-2-phenylacetate
    • (2R)-Amino-2-phenylethanoic acid
    • (R)-2-Amino-2-phenylethanoic acid
    • (R)-2-Phenyl-2-aminoethanoic acid
    • (R)-2-Phenylglycine
    • (R)-α-Phenylglycine
    • D-(-)-Aminophenylacetic acid
    • D-C-Phenylglycine
    • D-α-Aminophenylacetic acid
    • D-α-Phenylglycine
    • D-2-Phenylglycine,99%
    • Ampicillin Sodium Imp. L (EP): (2R)-2-Amino-2-phenylaceticAcid (D-Phenylglycine)
    • R(-)-.alpha.-Aminophenylacetic acid
    • (2R)-2-Amino-2-phenylacetic Acid (D-Phenylglycine)
    • Maybridge1_004326
    • EC 212-876-3
    • 875-74-1
    • D-(-)-
    • D-.ALPHA.-AMINOPHENYLACETIC ACID
    • BS-9878
    • CS-W010965
    • M03223
    • .ALPHA.-PHENYLGLYCINE (R)-FORM
    • D-(-)- alpha -Phenylglycine
    • D?(?)-
    • CEFACLOR IMPURITY A [EP IMPURITY]
    • HY-W010249
    • R-(-)-a-Aminophenylacetic acid
    • D-(-)-.ALPHA.-AMINOPHENYLACETIC ACID
    • DTXSID50889362
    • F0001-2370
    • HMS553M16
    • Amino(phenyl)acetic acid -, (alphaR)-
    • .ALPHA.-PHENYLGLYCINE (R)-FORM [MI]
    • CHEBI:44962
    • MFCD00008061
    • H-D-Phg-OH (R)-2-Phenylglycine
    • UNII-GF5LYS471N
    • Benzeneacetic acid, alpha-amino-, (alphaR)-
    • (R)-.ALPHA.-PHENYLGLYCINE
    • Epitope ID:117719
    • PG9
    • d-.alpha.-Phenylglycine
    • AMPICILLIN, ANHYDROUS IMPURITY L [EP IMPURITY]
    • SCHEMBL159420
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.R)-
    • AMPICILLIN TRIHYDRATE IMPURITY L [EP IMPURITY]
    • AKOS001426180
    • EN300-34338
    • AKOS015853778
    • D-(-)-alpha-Phenylglycine, puriss., >=99.0% (NT)
    • R-(-)-alpha-Aminophenylacetic acid
    • Dihydrophenlglycine,(S)
    • D-(-)-.alpha.-Phenylglycine
    • JFD 03710
    • BDBM50179720
    • Q423849
    • Glycine, 2-phenyl-, D-
    • D(-).alpha.-Aminophenylacetic acid
    • EINECS 212-876-3
    • D-(-)-alpha-Phenylglycine, 99%
    • P0820
    • A-Phenylglycine
    • Z278101784
    • CHEMBL1403
    • D-2-Phenylglycine
    • MDL: MFCD00008061
    • 인치: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1
    • InChIKey: ZGUNAGUHMKGQNY-SSDOTTSWSA-N
    • 미소: [C@H](C1C=CC=CC=1)(N)C(=O)O
    • BRN: 2208676

계산된 속성

  • 정밀분자량: 151.063
  • 동위원소 질량: 151.063
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 141
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.7
  • 토폴로지 분자 극성 표면적: 63.3
  • 표면전하: 0

실험적 성질

  • 색과 성상: 흰색 또는 미백색 결정 분말
  • 밀도: 1.2 g/cm3 (20℃)
  • 융해점: 302 °C (dec.) (lit.)
  • 비등점: 288.7°C at 760 mmHg
  • 플래시 포인트: 화씨 온도: 302°f
    섭씨: 150 ° c
  • 굴절률: -158 ° (C=1, 1mol/L HCl)
  • 수용성: 0.3g/100mL
  • PSA: 63.32000
  • LogP: 1.47130
  • 용해성: 水溶解性
  • 머크: 7291
  • 비선광도: -156 º (c=1,1N HCl)
  • 광학 활성: [α]20/D −155°, c = 1 in 1 M HCl

D-2-Phenylglycine 보안 정보

D-2-Phenylglycine 세관 데이터

  • 세관 번호:29224995

D-2-Phenylglycine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-100g
D-2-Phenylglycine
875-74-1 99%
100g
¥75.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-25g
D-2-Phenylglycine
875-74-1 99%
25g
¥29.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P109235-500g
D-2-Phenylglycine
875-74-1 99%
500g
¥321.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0820-500G
D-2-Phenylglycine
875-74-1 >99.0%(T)
500g
¥580.00 2024-04-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579451- 5g
D-2-Phenylglycine
875-74-1 98%(GC)
5g
¥ 61.2 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579443- 25g
D-2-Phenylglycine
875-74-1 98%(GC)
25g
¥ 116.5 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579435- 100g
D-2-Phenylglycine
875-74-1 98%(GC)
100g
¥ 341.2 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0682579423- 500g
D-2-Phenylglycine
875-74-1 98%(GC)
500g
¥ 1,164.7 2021-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P25485-25G
D-2-Phenylglycine
875-74-1
25g
¥406.79 2023-11-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P25485-100G
D-2-Phenylglycine
875-74-1
100g
¥904.49 2023-11-04

D-2-Phenylglycine 합성 방법

합성 방법 1

반응 조건
참조
D(-)-α-Phenylglycine
, Federal Republic of Germany, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  120 min, pH 8, 277 K
참조
Enzyme Distribution Derived from Macroscopic Particle Behavior of an Industrial Immobilized Penicillin-G Acylase
van Roon, Jeroen L.; et al, Biotechnology Progress, 2003, 19(5), 1510-1518

합성 방법 3

반응 조건
1.1 Catalysts: Penicillin amidase Solvents: Water ;  4 h, pH 7.5, 25 °C
참조
Enzyme catalyzed biotransformations in aqueous two-phase systems with precipitated substrate and/or product
Kasche, V.; et al, Biotechnology and Bioengineering, 1995, 45(3), 261-7

합성 방법 4

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9
참조
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; et al, ChemBioChem, 2009, 10(2), 323-328

합성 방법 5

반응 조건
1.1 Reagents: Sodium dodecylsulfonate ,  Sodium nitrite ,  Sulfuric acid Solvents: 1-Pentanol
참조
Chemoenzymatic synthesis of D-phenylglycine
Li, Jun; et al, Zhongguo Yaoke Daxue Xuebao, 2000, 31(4), 294-296

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
참조
The asymmetric synthesis of α-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-α-azido carboxylic acids
Evans, David A.; et al, Journal of the American Chemical Society, 1990, 112(10), 4011-30

합성 방법 7

반응 조건
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
참조
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; et al, ChemCatChem, 2018, 10(21), 5014-5020

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 110 °C
참조
Enantioselective Hydrocyanation of N-Protected Aldimines
Uemura, Masato; et al, Organic Letters, 2012, 14(3), 882-885

합성 방법 9

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
참조
Asymmetric synthesis of α-amino acids and α-N-hydroxyamino acids from N-acylbornane-10,2-sultams: 1-chloro-1-nitrosocyclohexane as a practical [NH2+] equipment
Oppolzer, Wolfgang; et al, Helvetica Chimica Acta, 1992, 75(6), 1965-78

합성 방법 10

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  30 min
1.2 2 h
참조
Novel enantioselective synthesis of both enantiomers of furan-2-yl amines and amino acids
Demir, Ayhan; et al, Helvetica Chimica Acta, 2003, 86(1), 91-105

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
참조
Asymmetric induction. II. Phase transfer-catalyzed reaction of benzaldehyde with chloroform and chiral amines
Shi, Yaozeng; et al, Youji Huaxue, 1987, (5), 350-3

합성 방법 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

합성 방법 13

반응 조건
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
참조
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; et al, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

합성 방법 14

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Amidase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
참조
Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides
Wang, Mei-Xiang; et al, Journal of Organic Chemistry, 2002, 67(18), 6542-6545

합성 방법 15

반응 조건
참조
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

합성 방법 16

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  70 °C; 5 min, 70 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water
참조
Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers
Soloshonok, Vadim A.; et al, Journal of the American Chemical Society, 2009, 131(21), 7208-7209

합성 방법 17

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  20 min, rt
1.2 Reagents: Potassium hexafluorophosphate Solvents: Water ;  20 min, rt
참조
Diastereoselective photooxidation and reduction of chiral iridium(III) complexes
Li, Li-Ping; et al, Inorganic Chemistry, 2019, 58(1), 785-793

합성 방법 18

반응 조건
참조
Enzymic conversion of N-carbamoyl-D-amino acids to D-amino acids
Olivieri, R.; et al, Enzyme and Microbial Technology, 1979, 1(3), 201-4

합성 방법 19

반응 조건
참조
Microbial transformation of hydantoins to amino acids. III. Microbial transformation of hydantoins to N-carbamyl-D-amino acids
Takahashi, Satomi; et al, Journal of Fermentation Technology, 1979, 57(4), 328-32

합성 방법 20

반응 조건
참조
A stereo-inverting D-phenylglycine aminotransferase from Pseudomonas stutzeri ST-201: purification, characterization and application for D-phenylglycine synthesis
Wiyakrutta, Suthep; et al, Journal of Biotechnology, 1997, 55(3), 193-203

합성 방법 21

반응 조건
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.2 Reagents: Ruthenium trichloride Solvents: Dichloromethane
참조
Reversal of the stereochemical course of the addition of phenylmagnesium bromide to N-benzylimines derived from R-glyceraldehyde depending on the O-protecting group and its application to the synthesis of both enantiomers of phenylglycine
Badorrey, Ramon; et al, Tetrahedron, 1997, 53(4), 1411-1416

합성 방법 22

반응 조건
1.1 Reagents: Potassium hydroxide ,  Cobalt chloride (CoCl2) Catalysts: Amidase Solvents: Water ;  30 min, pH 7.5, 40 °C
참조
Enzymic resolution of DL-phenylglycine
Machado, Georgia D. C.; et al, Process Biochemistry (Oxford, 2005, 40(10), 3186-3189

합성 방법 23

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol
참조
Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile
Linderman, Russell J.; et al, Journal of Organic Chemistry, 1999, 64(2), 336-337

D-2-Phenylglycine Raw materials

D-2-Phenylglycine Preparation Products

D-2-Phenylglycine 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:875-74-1)D-2-Phenylglycine
주문 번호:sfd21271
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:39
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:875-74-1)D(-)-alpha-Phenylglycine
주문 번호:LE2927;LE11800;LE3435669
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:43
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:875-74-1)D-(-)-alpha-Aminophenylacetic acid
주문 번호:A1207318
인벤토리 상태:in Stock
재다:1kg/5kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:46
가격 ($):200.0/752.0
Email:sales@amadischem.com

D-2-Phenylglycine 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:875-74-1)D-2-Phenylglycine
sfd21271
순결:99.9%
재다:200kg
가격 ($):문의
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:875-74-1)D(-)-alpha-Phenylglycine
LE2927;LE11800;LE3435669
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email